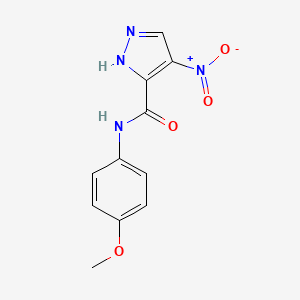

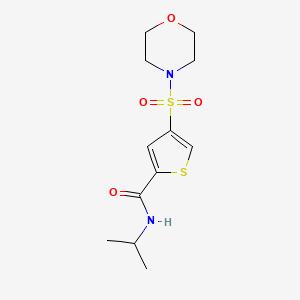

![molecular formula C8H12N2O3S2 B5527629 4-[(isopropylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5527629.png)

4-[(isopropylamino)sulfonyl]-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound falls under the category of sulfonyl-thiophene derivatives, a class known for their diverse pharmacological activities and importance in medicinal chemistry. These compounds often feature in the development of drugs due to their varied biological activities.

Synthesis Analysis

Mechanosynthesis has emerged as a method for creating sulfonyl-(thio)ureas, including well-known anti-diabetic drugs, through stoichiometric base-assisted or copper-catalysed coupling of sulfonamides and iso(thio)cyanates, offering a pathway that could be adapted for synthesizing our compound of interest (Tan et al., 2014).

Molecular Structure Analysis

The structure of thiophene sulfonyl derivatives and their reaction behavior provides a foundation for understanding the molecular framework and electronic configuration of similar compounds. Detailed spectral analysis can elucidate the molecular structure, offering insights into the compound’s electronic and spatial configuration (Cremlyn et al., 1981).

Wissenschaftliche Forschungsanwendungen

Mechanochemical Synthesis

Mechanochemistry has been applied to synthesize sulfonyl-(thio)ureas, including anti-diabetic drugs such as tolbutamide, chlorpropamide, and glibenclamide, showcasing a novel application in pharmaceutical manufacturing processes (Tan et al., 2014).

Carbonic Anhydrase Inhibition

Halogenated sulfonamides, including structures similar to 4-[(isopropylamino)sulfonyl]-2-thiophenecarboxamide, have been synthesized and shown potent inhibition against carbonic anhydrase (CA) IX, suggesting potential applications as antitumor agents (Ilies et al., 2003).

Kinetic Resolution and Stereochemistry

The first catalytic kinetic resolution by N-sulfonylation using 2-isopropyl-4-nitrophenylsulfonyl chloride demonstrates the utility of sulfonamides in achieving stereochemical control in organic synthesis (Murray et al., 2017).

Antiproliferative Effects in Cancer Research

Sulfonamide derivatives have been investigated for their antiproliferative effects in cancer cells, including cancer stem cells, highlighting their potential in cancer therapy (Rotili et al., 2012).

Antimicrobial Activity

New thiophene derivatives, potentially including sulfonamide functionalities, have demonstrated antimicrobial activity, showing the versatility of these compounds in addressing bacterial resistance (Khalil et al., 2010).

Corrosion Inhibition

Sulfonamide derivatives have been explored as corrosion inhibitors for mild steel in acidic media, indicating their industrial applications in material preservation (Sappani & Karthikeyan, 2014).

Fluorescent Probes for Thiophenol Detection

A novel design of a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols showcases the analytical applications of sulfonamides in environmental and biological sciences (Wang et al., 2012).

Eigenschaften

IUPAC Name |

4-(propan-2-ylsulfamoyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S2/c1-5(2)10-15(12,13)6-3-7(8(9)11)14-4-6/h3-5,10H,1-2H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFSGLKATYJPSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5527547.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5527556.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-5-phenoxy-2-furamide](/img/structure/B5527563.png)

![1-{5-[(2-chlorophenoxy)methyl]-2-furoyl}azepane](/img/structure/B5527569.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(methoxymethyl)cyclopropyl]-N-methylbenzamide](/img/structure/B5527576.png)

![2-cyano-3-[(3,4-dimethoxyphenyl)amino]-2-propenethioamide](/img/structure/B5527583.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5527591.png)

![2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5527635.png)

![2-benzyl-9-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5527642.png)